3-cyclobutanecarbonyl-5-nitro-1H-indole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the nitration of 1H-indole at the 5-position using a nitrating agent such as nitric acid or a nitrate salt under acidic conditions . The resulting 5-nitro-1H-indole is then subjected to a Friedel-Crafts acylation reaction with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of 3-cyclobutanecarbonyl-5-nitro-1H-indole follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields . The use of automated systems for reagent addition and product isolation helps in achieving high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutanecarbonyl-5-nitro-1H-indole undergoes various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products Formed
Reduction: 3-cyclobutanecarbonyl-5-amino-1H-indole.
Oxidation: Corresponding oxides of the compound.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
3-Cyclobutanecarbonyl-5-nitro-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-cyclobutanecarbonyl-5-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The indole ring structure allows the compound to bind to specific receptors and enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-nitro-1H-indole: Lacks the cyclobutanecarbonyl group but shares the nitro group and indole structure.
3-cyclobutanecarbonyl-1H-indole: Lacks the nitro group but shares the cyclobutanecarbonyl and indole structure.
Uniqueness
3-Cyclobutanecarbonyl-5-nitro-1H-indole is unique due to the presence of both the cyclobutanecarbonyl and nitro groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
cyclobutyl-(5-nitro-1H-indol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-13(8-2-1-3-8)11-7-14-12-5-4-9(15(17)18)6-10(11)12/h4-8,14H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBQQGUJDFPLOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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